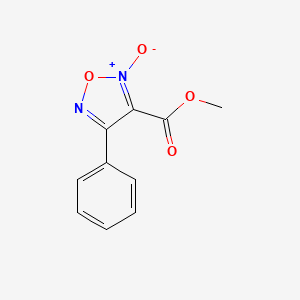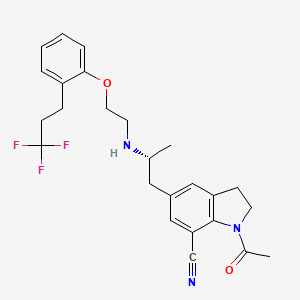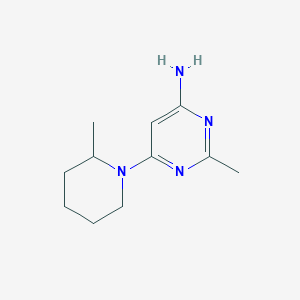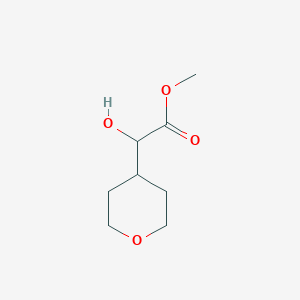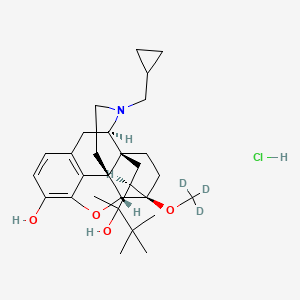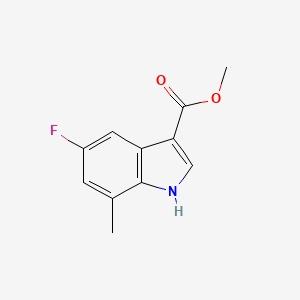
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position and a methyl group at the 7-position on the indole ring, with a carboxylate ester group at the 3-position. These structural modifications can influence the compound’s chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable carbonyl compound, such as a methyl ketone .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed intramolecular oxidative coupling is one such method used to synthesize functionalized indole derivatives from commercially available anilines . This approach can be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Nucleophilic substitution: The fluorine atom at the 5-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Oxidation and reduction: Oxidized or reduced forms of the indole ring, leading to different structural modifications.
Scientific Research Applications
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate depends on its specific biological target. Indole derivatives often interact with various enzymes, receptors, and proteins, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target by influencing its electronic properties . The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-1H-indole-3-carboxylate: Lacks the methyl group at the 7-position.
Methyl 7-methyl-1H-indole-3-carboxylate: Lacks the fluorine atom at the 5-position.
Methyl 5-fluoro-7-methyl-1H-indole-2-carboxylate: Has the carboxylate group at the 2-position instead of the 3-position.
Uniqueness
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both a fluorine atom and a methyl group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-7(12)4-8-9(11(14)15-2)5-13-10(6)8/h3-5,13H,1-2H3 |
InChI Key |
SIDYMPWGGLUOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
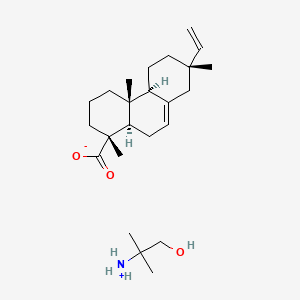
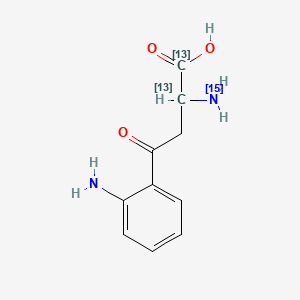
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

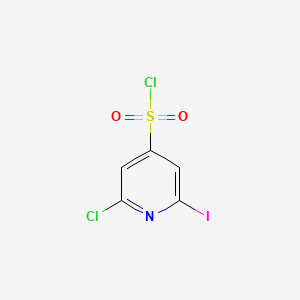
![L-[13C5]Xylose](/img/structure/B13442157.png)
